2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by the presence of a thiadiazole ring fused with a quinazoline moiety, which is further substituted with a propan-2-yl group on the phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate 2-amino-1,3,4-thiadiazole. This intermediate is then reacted with 4-(propan-2-yl)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced thiadiazoloquinazoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Quinazoline derivatives: These compounds share the quinazoline moiety and are known for their therapeutic potential.
Uniqueness
2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the fusion of the thiadiazole and quinazoline rings, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15N3OS |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H15N3OS/c1-11(2)12-7-9-13(10-8-12)16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)23-16/h3-11H,1-2H3 |
InChI Key |
HWLIVZWTNVELOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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